molecular formula C8H7Br2NO B12508196 6-(Bromomethyl)benzo[d]oxazole hydrobromide

6-(Bromomethyl)benzo[d]oxazole hydrobromide

Cat. No.: B12508196
M. Wt: 292.95 g/mol
InChI Key: WFPDKYFJCBVULW-UHFFFAOYSA-N
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Description

6-(Bromomethyl)benzo[d]oxazole hydrobromide is a chemical compound with the molecular formula C8H7Br2NO. It is a derivative of benzo[d]oxazole, featuring a bromomethyl group at the 6-position. This compound is often used in various chemical reactions and research applications due to its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Bromomethyl)benzo[d]oxazole hydrobromide typically involves the bromination of benzo[d]oxazole derivatives. One common method includes the reaction of benzo[d]oxazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often require controlled temperatures and specific reaction times to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The compound is often produced in bulk and stored under specific conditions to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

6-(Bromomethyl)benzo[d]oxazole hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzo[d]oxazole derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms .

Scientific Research Applications

6-(Bromomethyl)benzo[d]oxazole hydrobromide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis to create various complex molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to modify biomolecules.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 6-(Bromomethyl)benzo[d]oxazole hydrobromide involves its interaction with specific molecular targets. The bromomethyl group can react with nucleophilic sites on biomolecules, leading to modifications that affect their function. This compound can also participate in various chemical pathways, influencing the overall reaction dynamics .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Bromomethyl)benzo[d]oxazole hydrobromide is unique due to its specific reactivity and the ability to participate in a wide range of chemical reactions. The bromomethyl group provides distinct properties that are not observed in its chloro, fluoro, or iodo counterparts, making it valuable for specific research and industrial applications .

Properties

Molecular Formula

C8H7Br2NO

Molecular Weight

292.95 g/mol

IUPAC Name

6-(bromomethyl)-1,3-benzoxazole;hydrobromide

InChI

InChI=1S/C8H6BrNO.BrH/c9-4-6-1-2-7-8(3-6)11-5-10-7;/h1-3,5H,4H2;1H

InChI Key

WFPDKYFJCBVULW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1CBr)OC=N2.Br

Origin of Product

United States

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